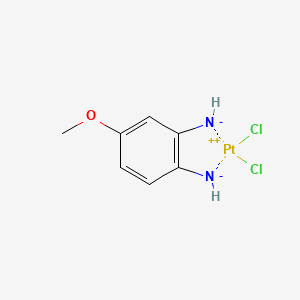
Dichloro(4-methoxy-1,2-benzenediamine)platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(4-methoxy-1,2-benzenediamine)platinum is a platinum-based compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two chlorine atoms, a platinum atom, and a 4-methoxy-1,2-benzenediamine ligand. It is often studied for its potential use in medicinal chemistry, particularly in the development of anticancer agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(4-methoxy-1,2-benzenediamine)platinum typically involves the reaction of 4-methoxy-1,2-benzenediamine with a platinum precursor, such as potassium tetrachloroplatinate(II). The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(4-methoxy-1,2-benzenediamine)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as amines or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, phosphines, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-platinum complexes, while oxidation reactions can produce higher oxidation state platinum compounds .
Applications De Recherche Scientifique
Dichloro(4-methoxy-1,2-benzenediamine)platinum has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Dichloro(4-methoxy-1,2-benzenediamine)platinum involves its interaction with cellular components, particularly DNA. The platinum center binds to the DNA, causing cross-linking and disrupting the DNA structure. This inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis . The molecular targets include guanine bases in the DNA, and the pathways involved are primarily related to DNA damage response and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloro(1,2-diaminocyclohexane)platinum(II): Similar in structure but with a cyclohexane ligand instead of a 4-methoxy-1,2-benzenediamine ligand.
Cis-dichlorodiammineplatinum(II):
Uniqueness
Dichloro(4-methoxy-1,2-benzenediamine)platinum is unique due to the presence of the 4-methoxy-1,2-benzenediamine ligand, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interaction with biological molecules, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C7H8Cl2N2OPt |
|---|---|
Poids moléculaire |
402.14 g/mol |
Nom IUPAC |
(2-azanidyl-4-methoxyphenyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C7H8N2O.2ClH.Pt/c1-10-5-2-3-6(8)7(9)4-5;;;/h2-4,8-9H,1H3;2*1H;/q-2;;;+4/p-2 |
Clé InChI |
RPXKQEMOGACYCE-UHFFFAOYSA-L |
SMILES canonique |
COC1=CC(=C(C=C1)[NH-])[NH-].Cl[Pt+2]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
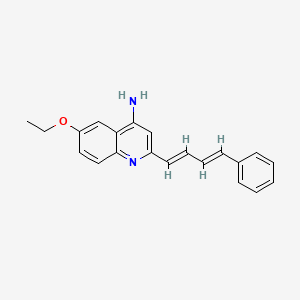

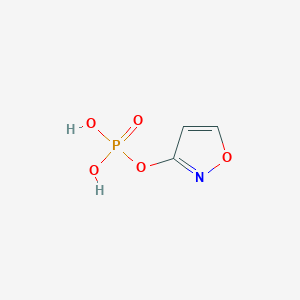
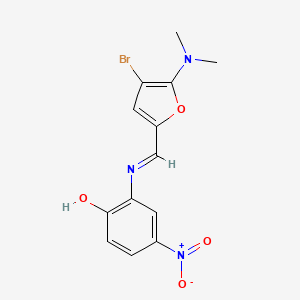
![1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12874295.png)
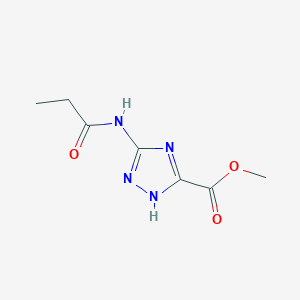
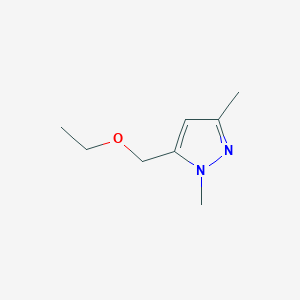
![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)


